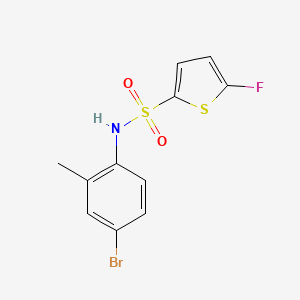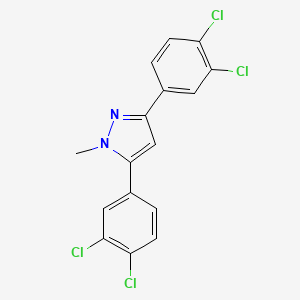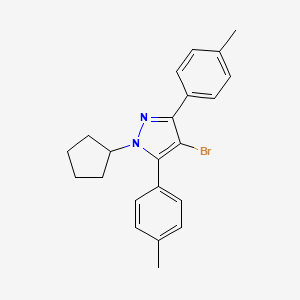![molecular formula C25H33N3O2S B14925148 4-(butan-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14925148.png)
4-(butan-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of the pyrazole ring often imparts significant biological activity to the compound.
Preparation Methods
The synthesis of 4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonamide intermediate with the appropriate phenethyl derivative under suitable reaction conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the pyrazole ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its sulfonamide and pyrazole moieties, which are known to exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.
Chemical Research: The compound serves as a model compound in synthetic chemistry to explore new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets in the body. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE include other sulfonamide derivatives and pyrazole-containing compounds. Some examples are:
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Celecoxib: A pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Pyrazole: The parent compound of the pyrazole family, used as a building block in organic synthesis.
The uniqueness of 4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C25H33N3O2S |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
4-butan-2-yl-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H33N3O2S/c1-5-20(3)23-12-14-25(15-13-23)31(29,30)27(17-16-22-10-8-7-9-11-22)19-24-18-26-28(6-2)21(24)4/h7-15,18,20H,5-6,16-17,19H2,1-4H3 |
InChI Key |
CNXZSOBCIWHOMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=C(N(N=C3)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925075.png)

![3,6-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925091.png)
![1-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B14925110.png)

![6-cyclopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925114.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14925117.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14925123.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B14925124.png)
![Methyl 1-(3-methoxypropyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14925131.png)

![1-methyl-3-[(2-methylquinolin-4-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14925143.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide](/img/structure/B14925156.png)
